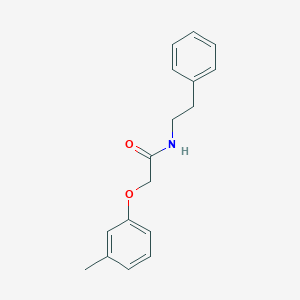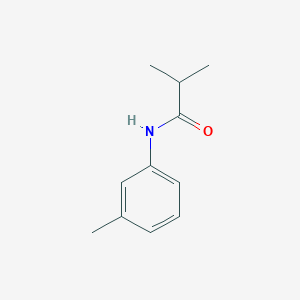
2-methyl-N-(3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3-methylphenyl)propanamide, also known as N-isobutyl-3-methyl-2-phenylpropanamide, is a chemical compound that belongs to the category of amides. It is a white crystalline solid with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(3-methylphenyl)propanamide varies depending on its application. In medicine, this compound acts as a selective agonist of the mu-opioid receptor and produces analgesia by inhibiting the transmission of pain signals. It does not cause respiratory depression or addiction, making it a safer alternative to traditional opioids. In agriculture, this compound acts as an insecticide by disrupting the nervous system of insects, leading to paralysis and death. In industry, this compound acts as a solvent by dissolving other substances and facilitating chemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-methyl-N-(3-methylphenyl)propanamide also vary depending on its application. In medicine, this compound produces analgesia without causing respiratory depression or addiction. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound disrupts the nervous system of insects, leading to paralysis and death. In industry, this compound dissolves other substances and facilitates chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(3-methylphenyl)propanamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its high cost, limited availability, and potential hazards associated with its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(3-methylphenyl)propanamide. In medicine, further research is needed to determine the safety and efficacy of this compound as an analgesic and anti-inflammatory agent. In agriculture, further research is needed to optimize the use of this compound as an insecticide and minimize its impact on non-target organisms. In industry, further research is needed to explore the potential applications of this compound as a solvent and identify new uses for it in chemical reactions. Overall, the study of 2-methyl-N-(3-methylphenyl)propanamide has the potential to lead to the development of new drugs, pesticides, and industrial chemicals that are safer and more effective than current alternatives.
Métodos De Síntesis
The synthesis of 2-methyl-N-(3-methylphenyl)propanamide can be achieved through different methods. One of the most common methods is the reaction between 3-methylacetophenone and isobutylamine in the presence of a catalyst. This method yields a high purity and yield of the desired product. Other methods include the reaction between 3-methylbenzoyl chloride and isobutylamine or the reaction between 3-methylacetophenone and isobutyl isocyanate.
Aplicaciones Científicas De Investigación
2-methyl-N-(3-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an analgesic agent. It acts as a selective agonist of the mu-opioid receptor and produces analgesia without causing respiratory depression or addiction. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In agriculture, 2-methyl-N-(3-methylphenyl)propanamide has been studied for its potential use as a pesticide. It acts as an insecticide and disrupts the nervous system of insects, leading to paralysis and death. This compound has shown high efficacy against various pests, including mosquitoes, flies, and cockroaches.
In industry, 2-methyl-N-(3-methylphenyl)propanamide has been studied for its potential use as a solvent. It has a high boiling point and low toxicity, making it a suitable alternative to traditional solvents such as benzene and toluene.
Propiedades
Número CAS |
7146-00-1 |
|---|---|
Nombre del producto |
2-methyl-N-(3-methylphenyl)propanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-methyl-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
OFKDADAPWXHGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(C)C |
Otros números CAS |
7146-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



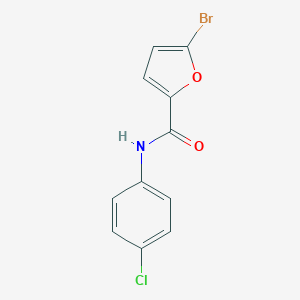
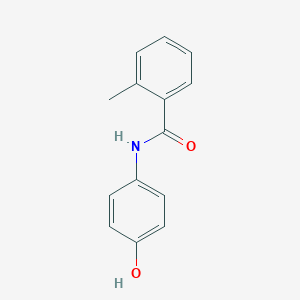
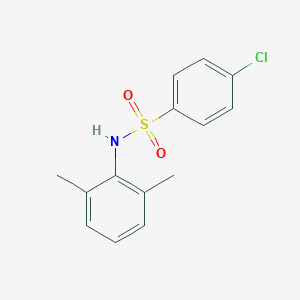
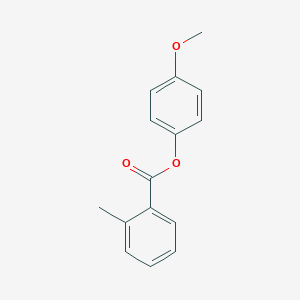
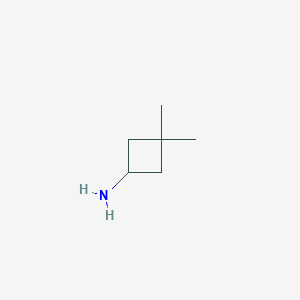
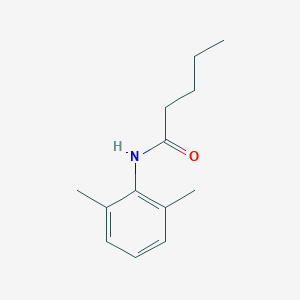
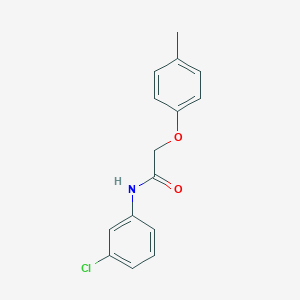
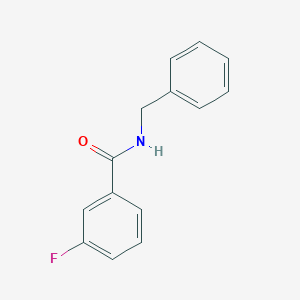
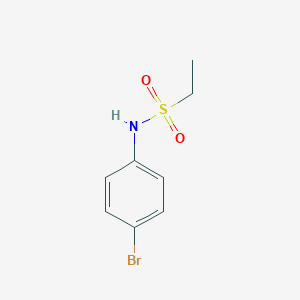
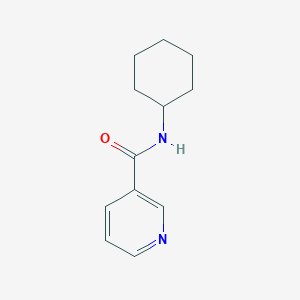
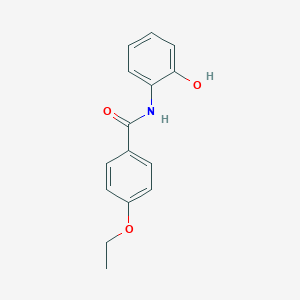
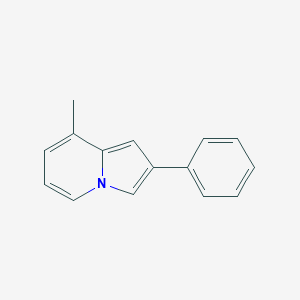
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
